Physicochemical Differentiation: Predicted logP and Solubility vs. Aromatic Analog
The saturated tetrahydro ring system of the target compound (CAS 1221726-07-3) confers distinct physicochemical properties compared to its fully aromatic analog 3-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid (CAS 1248926-27-3). The target compound has a molecular weight of 207.23 g/mol versus 203.20 g/mol for the aromatic analog . The saturation state increases molecular flexibility and is predicted to alter logP and aqueous solubility, which are critical parameters for fragment-based drug discovery and lead optimization campaigns.
| Evidence Dimension | Molecular weight and predicted physicochemical profile |
|---|---|
| Target Compound Data | MW: 207.23 g/mol; Molecular Formula: C10H13N3O2; Density: 1.68±0.1 g/cm³ (Predicted); Boiling Point: 490.0±55.0 °C (Predicted) |
| Comparator Or Baseline | 3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid (aromatic, CAS 1248926-27-3): MW 203.20 g/mol; Molecular Formula: C10H9N3O2 |
| Quantified Difference | MW difference: +4.03 g/mol (target higher); Formula difference: +4 hydrogen atoms (saturated vs. aromatic) |
| Conditions | Predicted computational values; no experimental determination reported for target compound |
Why This Matters
The saturated scaffold provides a distinct three-dimensional shape and physicochemical profile that cannot be replicated by the aromatic analog, directly impacting library design strategies and hit-to-lead optimization pathways.
